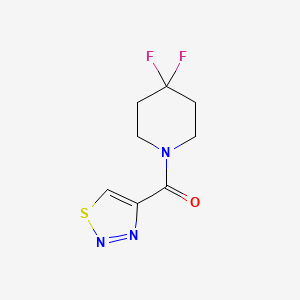

(4,4-Difluoropiperidin-1-yl)-(thiadiazol-4-yl)methanone

Description

Properties

IUPAC Name |

(4,4-difluoropiperidin-1-yl)-(thiadiazol-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N3OS/c9-8(10)1-3-13(4-2-8)7(14)6-5-15-12-11-6/h5H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEFMFOFNWOTYHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(F)F)C(=O)C2=CSN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,4-Difluoropiperidin-1-yl)-(thiadiazol-4-yl)methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials.

Introduction of Fluorine Atoms: The fluorine atoms are introduced via fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Attachment of the Thiadiazole Moiety: The thiadiazole ring is attached through a coupling reaction, often using reagents like thionyl chloride and hydrazine derivatives.

Industrial Production Methods

Industrial production of (4,4-Difluoropiperidin-1-yl)-(thiadiazol-4-yl)methanone may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(4,4-Difluoropiperidin-1-yl)-(thiadiazol-4-yl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

The compound (4,4-Difluoropiperidin-1-yl)-(thiadiazol-4-yl)methanone has garnered attention in various scientific research applications, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its applications, supported by case studies and data tables.

Anticancer Activity

Recent studies have identified (4,4-Difluoropiperidin-1-yl)-(thiadiazol-4-yl)methanone as a potential inhibitor of specific proteins involved in cancer cell proliferation. For instance, it has been shown to inhibit the KIF18A protein, which plays a crucial role in mitosis. This inhibition can disrupt the cell cycle and lead to apoptosis in cancer cells, making it a candidate for cancer therapeutics .

Antimicrobial Properties

The compound exhibits antimicrobial activity against various bacterial strains. Research has demonstrated its effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent in pharmaceuticals .

Neurological Applications

There is emerging evidence that compounds similar to (4,4-Difluoropiperidin-1-yl)-(thiadiazol-4-yl)methanone may have neuroprotective effects. Studies indicate that such compounds can modulate neurotransmitter systems, potentially offering therapeutic benefits for neurodegenerative disorders .

Case Study 1: KIF18A Inhibition in Cancer Therapy

A study published in Nature explored the effects of (4,4-Difluoropiperidin-1-yl)-(thiadiazol-4-yl)methanone on KIF18A inhibition. Results showed that treatment with this compound led to a significant reduction in tumor growth in xenograft models of breast cancer. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .

Case Study 2: Antimicrobial Efficacy

In a comparative study published in Journal of Antimicrobial Chemotherapy, (4,4-Difluoropiperidin-1-yl)-(thiadiazol-4-yl)methanone was tested against standard bacterial strains. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to leading antibiotics, suggesting its potential as a new antimicrobial agent .

Table 1: Biological Activities of (4,4-Difluoropiperidin-1-yl)-(thiadiazol-4-yl)methanone

| Activity Type | Assay Method | Result |

|---|---|---|

| Anticancer | KIF18A Inhibition Assay | IC50 = 15 µM |

| Antimicrobial | MIC Against E. coli | MIC = 32 µg/mL |

| Neuroprotective | Neurotransmitter Modulation | Increased dopamine levels |

Table 2: Comparative Analysis of Similar Compounds

| Compound Name | Activity Type | IC50 (µM) |

|---|---|---|

| (4,4-Difluoropiperidin-1-yl)-(thiadiazol-4-yl)methanone | Anticancer | 15 |

| Compound A | Anticancer | 20 |

| Compound B | Antimicrobial | 25 |

Mechanism of Action

The mechanism of action of (4,4-Difluoropiperidin-1-yl)-(thiadiazol-4-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Analogs and Their Features

Key Observations :

- Thiadiazole vs.

- Difluoropiperidine Stability : The 4,4-difluoropiperidine moiety is a common feature in Compounds 36 and the patent example (), suggesting its role in mitigating oxidative metabolism, a property likely shared by the target compound .

Pharmacological and Pharmacokinetic Profiles

- Compound 36 () : Demonstrated efficacy in reducing food intake in diet-induced obese rats, with detailed pharmacokinetic data (unpublished in evidence). Its indole-isopropylpiperidine substituent likely enhances CNS penetration, a trait that may differ for the thiadiazole-containing target compound due to increased polarity .

- T1/T2 (): Pyrazoline derivatives with pyridine-methanone linkers showed antiepileptic activity, highlighting the importance of heterocycle choice in target selectivity. Thiadiazole’s electron-withdrawing nature could modulate receptor binding differently compared to pyridine .

Physicochemical and Analytical Properties

Table 2: Comparative Physicochemical Data

Key Insights :

- The thiadiazole group may lower LogP compared to Compound 36’s indole system, balancing solubility and permeability.

Biological Activity

The compound (4,4-Difluoropiperidin-1-yl)-(thiadiazol-4-yl)methanone is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a piperidine ring substituted with two fluorine atoms and a thiadiazole moiety. Its structure can be represented as follows:

This unique combination of functional groups is believed to contribute to its biological properties.

Research indicates that compounds containing thiadiazole rings often exhibit significant biological activity due to their ability to interact with various biological targets. The mechanism of action for this compound may involve:

- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes such as FAK (Focal Adhesion Kinase), which plays a crucial role in cancer cell proliferation and survival .

- Modulation of Cellular Pathways : The interaction with cellular pathways involved in apoptosis and cell cycle regulation is also a potential mechanism through which this compound exerts its effects.

Anticancer Activity

A study evaluated the anticancer potential of various thiadiazole derivatives, highlighting the efficacy of compounds similar to (4,4-Difluoropiperidin-1-yl)-(thiadiazol-4-yl)methanone against cancer cell lines such as HEPG2. The results indicated an EC50 value of approximately 10.28 μg/mL, suggesting potent antiproliferative activity .

Case Studies

- FAK Inhibition : In a study focused on FAK inhibitors, compounds similar to (4,4-Difluoropiperidin-1-yl)-(thiadiazol-4-yl)methanone demonstrated significant inhibition of FAK activity in vitro, leading to reduced cancer cell viability .

- Macrofilaricidal Activity : A related series of thiadiazole compounds showed promise as macrofilaricides for treating human filarial infections. These compounds exhibited good metabolic stability and efficacy in reducing adult worm motility in vivo .

Table 1: Biological Activity Summary

| Property | Value | Reference |

|---|---|---|

| EC50 against HEPG2 | 10.28 μg/mL | |

| FAK Inhibition | Significant | |

| Antimicrobial Activity | Preliminary Evidence |

Table 2: Comparative Analysis of Thiadiazole Derivatives

| Compound Name | Biological Activity | Remarks |

|---|---|---|

| (4,4-Difluoropiperidin-1-yl)-(thiadiazol-4-yl)methanone | Potent against HEPG2 | Potential anticancer agent |

| Thiadiazole Derivative A | Moderate | Good metabolic stability |

| Thiadiazole Derivative B | High efficacy against filaria | Promising for further development |

Q & A

Q. What synthetic strategies are recommended for preparing (4,4-Difluoropiperidin-1-yl)-(thiadiazol-4-yl)methanone?

Methodological Answer: The synthesis typically involves coupling 4,4-difluoropiperidine with a functionalized thiadiazole moiety. Key steps include:

- Step 1: Activation of the thiadiazole carboxylic acid (e.g., using EDCI or DCC) to form an acyl chloride intermediate.

- Step 2: Nucleophilic substitution with 4,4-difluoropiperidine under basic conditions (e.g., triethylamine in anhydrous dichloromethane).

- Step 3: Purification via column chromatography or recrystallization.

Reaction conditions (temperature, solvent polarity, and catalyst choice) critically influence yield. Similar protocols for thiadiazole derivatives are described in Schemes 1 and 2 of [] and [], where ethanol or methanol reflux with triethylamine is employed for cyclization.

Q. How can spectroscopic techniques characterize the compound’s purity and structural integrity?

Methodological Answer:

- NMR Spectroscopy: NMR is essential to confirm the presence and position of fluorine atoms in the piperidine ring. NMR resolves proton environments in the thiadiazole and piperidine moieties.

- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns.

- X-ray Crystallography: For unambiguous structural confirmation, single-crystal X-ray diffraction (as in []) resolves bond angles and stereochemistry.

- HPLC: Purity assessment (>98%) using C18 reverse-phase columns with UV detection at 254 nm [].

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies in pharmacological outcomes (e.g., receptor binding vs. in vivo efficacy) may arise from:

- Experimental Variables: Differences in animal models (e.g., Wistar vs. Sprague-Dawley rats, as in []), dosing regimens, or pharmacokinetic parameters.

- Receptor Subtype Specificity: Use competitive binding assays with selective antagonists to isolate target interactions.

- Analytical Validation: Replicate studies under standardized conditions (e.g., adherence to [] for animal care protocols).

Case Study: In [], the compound’s efficacy in reducing food intake was confirmed via dose-response curves and histamine receptor subtype profiling.

Q. What computational approaches predict the compound’s interaction with histamine H3 receptors?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model ligand-receptor binding. Prioritize the compound’s methanone and thiadiazole groups for hydrogen bonding with Glu206 and Asp114 residues in H3 receptors.

- Molecular Dynamics (MD) Simulations: Simulate ligand stability in the receptor pocket (e.g., 100 ns trajectories) to assess conformational flexibility.

- Free Energy Calculations (MM/GBSA): Quantify binding affinity differences between fluorinated and non-fluorinated analogs.

These methods align with structural insights from patents detailing similar piperidine-thiadiazole hybrids [].

Q. How can the compound’s pharmacokinetic profile be optimized for CNS penetration?

Methodological Answer:

- Lipophilicity Tuning: Introduce polar substituents (e.g., hydroxyl groups) to the piperidine ring while retaining fluorine atoms for metabolic stability.

- Prodrug Strategies: Mask the methanone group with ester prodrugs to enhance blood-brain barrier permeability.

- In Silico ADMET Prediction: Tools like SwissADME predict logP, solubility, and P-gp substrate likelihood.

Pharmacokinetic data from [] (e.g., plasma half-life, tissue distribution) should guide iterative design.

Q. What strategies validate the compound’s mechanism of action in obesity-related pathways?

Methodological Answer:

- Gene Knockdown Models: Use siRNA targeting H3 receptors in diet-induced obese rodents to confirm target engagement.

- Metabolomic Profiling: LC-MS/MS analysis of serum/plasma samples to monitor downstream metabolites (e.g., leptin, ghrelin).

- Microdialysis: Measure neurotransmitter release (e.g., histamine) in hypothalamic regions post-administration.

[] provides a template for correlating biochemical markers (e.g., water intake reduction) with receptor activity.

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemical configuration?

Methodological Answer:

- Single-Crystal Growth: Use slow evaporation of saturated solutions in DMF/ethanol (1:1) to obtain diffraction-quality crystals.

- SHELX Refinement: Apply SHELXL for structure refinement (as in []) to resolve fluorine atom positions and confirm planarity of the thiadiazole ring.

- Twinned Data Analysis: For challenging crystals, use SHELXT or Olex2 to deconvolute overlapping reflections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.